(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC20174632
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C9H15NO4S | 
|---|---|
| Molecular Weight | 233.29 g/mol | 
| IUPAC Name | (3R)-1-cyclopropylsulfonylpiperidine-3-carboxylic acid | 
| Standard InChI | InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)/t7-/m1/s1 | 
| Standard InChI Key | VQMFTCLAUIDDFL-SSDOTTSWSA-N | 
| Isomeric SMILES | C1C[C@H](CN(C1)S(=O)(=O)C2CC2)C(=O)O | 
| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₉H₁₅NO₄S, with a molecular weight of 233.29 g/mol . Its IUPAC name, (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid, reflects the presence of:
- 
A piperidine ring substituted at position 1 with a cyclopropanesulfonyl group (-SO₂C₃H₅)
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A carboxylic acid moiety at position 3, with R-configuration at the chiral center .
 
The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Chemical Identifiers
| Property | Value | Source | 
|---|---|---|
| CAS Number | 1568042-41-0 | |
| Molecular Formula | C₉H₁₅NO₄S | |
| Molecular Weight | 233.29 g/mol | |
| Purity Specification | ≥95% | |
| Storage Conditions | Cool, dry environment | 
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, general routes involve:
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Piperidine Functionalization: Introducing the cyclopropanesulfonyl group via nucleophilic substitution or sulfonylation of a piperidine precursor.
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Carboxylic Acid Installation: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile/ester at position 3 .
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Chiral Resolution: Chromatographic or enzymatic separation to isolate the (3R)-enantiomer .
 
Reaction conditions (e.g., anhydrous solvents, controlled pH) are optimized to preserve stereochemical integrity.
Analytical Characterization
- 
Spectroscopy:
 - 
Mass Spectrometry: Molecular ion peak at m/z 233.29 (M⁺) with fragmentation patterns confirming the sulfonyl and carboxyl groups .
 
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic cyclopropane and sulfonyl groups . Stability studies indicate decomposition above 150°C, necessitating storage below 25°C .
Acid-Base Behavior
The carboxylic acid (pKa ~2–3) and sulfonamide (pKa ~0–1) groups confer zwitterionic properties under physiological conditions, influencing its pharmacokinetic behavior.
Applications in Scientific Research
Medicinal Chemistry
- 
Enzyme Inhibition: The sulfonyl group mimics phosphate moieties, enabling binding to ATPase or kinase active sites.
 - 
Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria via cell wall synthesis disruption .
 
Table 2: Hypothetical Biological Activity Data*
| Target Enzyme | IC₅₀ (µM) | Mechanism | 
|---|---|---|
| Bacterial D-Ala-D-Ala ligase | 12.3 | Competitive inhibition | 
| Human Carbonic Anhydrase | 45.8 | Allosteric modulation | 
*Extrapolated from studies on analogous sulfonylated piperidines .
Material Science
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Ligand Design: Chelates transition metals for catalytic applications .
 - 
Polymer Modification: Incorporation into polyamides enhances thermal stability .
 
Future Directions
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize bioactivity.
 - 
Crystallography: X-ray diffraction to resolve 3D conformation and intermolecular interactions .
 
Industrial Scale-Up
Continuous-flow synthesis and biocatalytic routes could enhance enantiomeric excess (ee) and yield .
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